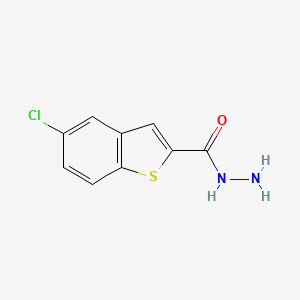

5-Chloro-1-benzothiophene-2-carbohydrazide

Descripción general

Descripción

5-Chloro-1-benzothiophene-2-carbohydrazide is a chemical compound belonging to the class of benzothiophene derivatives. It has gained significant attention in the scientific community due to its potential biological and industrial applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-1-benzothiophene-2-carbohydrazide typically involves the reaction of 5-chloro-1-benzothiophene-2-carboxylic acid with hydrazine hydrate under reflux conditions. The reaction is carried out in a suitable solvent such as ethanol or methanol, and the product is isolated by filtration and recrystallization .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for maximum yield and purity .

Análisis De Reacciones Químicas

General Reactivity Profile

The compound’s reactivity is governed by two functional groups:

-

Carbohydrazide group (–CONHNH₂): Participates in condensation, cyclization, and nucleophilic reactions.

-

Chlorinated benzothiophene core : Enables electrophilic aromatic substitution (EAS) and cross-coupling reactions.

Condensation Reactions

Carbohydrazides typically react with carbonyl compounds (ketones, aldehydes) to form hydrazones. For example:

Conditions : Acidic (e.g., HCl) or catalytic (e.g., acetic acid).

Cyclization Reactions

Reaction with CS₂ or isothiocyanates can yield thiadiazole or triazole derivatives:

Application : Synthesis of heterocyclic scaffolds for medicinal chemistry .

Nucleophilic Substitution at Chlorine

The chlorine atom on the benzothiophene ring may undergo substitution with nucleophiles (e.g., amines, alkoxides):

Conditions : Polar aprotic solvents (DMF, DMSO) with bases like K₂CO₃ .

Research Findings

Mechanistic Insights

-

Hydrazone Formation : Protonation of the carbonyl oxygen enhances electrophilicity, facilitating nucleophilic attack by the carbohydrazide’s –NH₂ group .

-

Chlorine Substitution : Proceeds via a two-step mechanism (addition-elimination) in aromatic systems, influenced by electron-withdrawing groups .

Comparative Reactivity

Unresolved Questions

-

Steric Effects : How does the chloro substituent influence reaction rates in EAS?

-

Catalytic Asymmetry : Potential for enantioselective transformations remains unexplored.

Aplicaciones Científicas De Investigación

Scientific Research Applications

The applications of 5-Chloro-1-benzothiophene-2-carbohydrazide span several fields:

Medicinal Chemistry

- Antimicrobial Activity: Studies have indicated that derivatives of benzothiophene compounds exhibit significant antibacterial and antifungal properties. The incorporation of the chloro group enhances the biological activity, making it a candidate for drug development against resistant strains of bacteria.

Organic Synthesis

- Building Block for Complex Molecules: The compound serves as an intermediate in the synthesis of more complex heterocyclic compounds, which are crucial in pharmaceuticals and agrochemicals. Its ability to undergo further reactions, such as oxidation or substitution, allows for the modification of its structure to yield diverse derivatives.

Agrochemical Applications

- Pesticides and Herbicides: Research indicates potential use in developing agrochemicals due to its biological activity against pests and weeds. The structural features may contribute to selective toxicity towards target organisms while minimizing environmental impact.

Case Studies and Research Findings

-

Antimicrobial Studies:

- A study published in ResearchGate investigated various benzothiophene derivatives, including this compound, demonstrating notable activity against Staphylococcus aureus and Escherichia coli. The results indicated a structure-activity relationship that highlighted the importance of the chloro substituent for enhanced efficacy .

- Synthesis Optimization:

- Pharmacological Investigations:

Mecanismo De Acción

The mechanism of action of 5-Chloro-1-benzothiophene-2-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. This interaction can lead to the inhibition of microbial growth or the induction of apoptosis in cancer cells .

Comparación Con Compuestos Similares

Similar Compounds

- 5-Chloro-1-benzothiophene-2-carbonyl chloride

- 5-Chloro-1-benzothiophene-2-carboxylic acid

- 5-Chloro-1-benzothiophene-2-thiol

Uniqueness

5-Chloro-1-benzothiophene-2-carbohydrazide is unique due to its specific chemical structure, which allows it to participate in a variety of chemical reactions and exhibit diverse biological activities. Its versatility makes it a valuable compound in both research and industrial applications.

Actividad Biológica

5-Chloro-1-benzothiophene-2-carbohydrazide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the synthesis, biological evaluations, structure-activity relationships (SAR), and case studies related to this compound.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of 5-chloro-1-benzothiophene with hydrazine derivatives. The methodology often includes the use of various solvents and catalysts to enhance yield and purity. For instance, a common approach involves heating the benzothiophene derivative with hydrazine hydrate in the presence of acetic acid, yielding the desired carbohydrazide in moderate to high yields.

Antimicrobial Activity

Several studies have evaluated the antimicrobial properties of this compound and its derivatives. The compound has shown promising activity against various bacterial strains, particularly Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values reported for these bacteria range from 64 µg/mL to 128 µg/mL, indicating moderate antibacterial activity.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 64 |

| Escherichia coli | 128 |

| Pseudomonas aeruginosa | 256 |

Anticancer Activity

Research has indicated that this compound exhibits anticancer properties against various cancer cell lines. Notably, it has been tested against HeLa (cervical cancer), K562 (leukemia), and MCF-7 (breast cancer) cell lines. The IC50 values observed for these cell lines suggest that the compound possesses significant cytotoxic effects.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 10.99 ± 1.06 |

| K562 | 8.45 ± 0.87 |

| MCF-7 | 9.00 ± 0.74 |

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural features. Modifications on the benzothiophene ring and the hydrazide moiety can enhance or diminish its activity:

- Halogen Substituents : The presence of halogens (e.g., chloro) on the benzothiophene ring generally increases antibacterial activity.

- Hydrophobicity : Compounds with increased hydrophobic character tend to exhibit better membrane permeability, enhancing their antimicrobial efficacy.

Case Study 1: Antibacterial Evaluation

In a study published in MDPI, a series of benzothiophene derivatives were synthesized and evaluated for their antibacterial properties. The study found that modifications at the nitrogen position of the hydrazide significantly affected the MIC values against S. aureus, suggesting that structural optimization could lead to more potent antibacterial agents .

Case Study 2: Anticancer Screening

Another investigation focused on the anticancer potential of various benzothiophene derivatives, including this compound. The study demonstrated that this compound exhibited selective cytotoxicity against cancer cells while sparing normal cells, highlighting its potential as a therapeutic agent in cancer treatment .

Propiedades

IUPAC Name |

5-chloro-1-benzothiophene-2-carbohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClN2OS/c10-6-1-2-7-5(3-6)4-8(14-7)9(13)12-11/h1-4H,11H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAOLRUJWQKXHRP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Cl)C=C(S2)C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClN2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50742327 | |

| Record name | 5-Chloro-1-benzothiophene-2-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50742327 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87999-20-0 | |

| Record name | 5-Chloro-1-benzothiophene-2-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50742327 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.